1-Bromo-4,5-diethoxy-2-nitrobenzene
Description
1-Bromo-4,5-diethoxy-2-nitrobenzene is a halogenated aromatic compound featuring a bromine atom, two ethoxy (-OCH₂CH₃) groups, and a nitro (-NO₂) group on a benzene ring. This compound is structurally significant in organic synthesis due to its electron-deficient aromatic system, which facilitates reactions such as nucleophilic aromatic substitution (SNAr) and cross-coupling. The substitution of ethoxy groups likely follows similar nitration pathways, albeit with adjustments for steric and electronic effects.
Properties
IUPAC Name |
1-bromo-4,5-diethoxy-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4/c1-3-15-9-5-7(11)8(12(13)14)6-10(9)16-4-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCUSTMNIBFKBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)[N+](=O)[O-])Br)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396815 | |
| Record name | 1-bromo-4,5-diethoxy-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73775-84-5 | |
| Record name | 1-bromo-4,5-diethoxy-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Bromo-4,5-diethoxy-2-nitrobenzene typically involves the bromination of 4,5-diethoxy-2-nitrobenzene. The reaction is carried out under controlled conditions to ensure the selective substitution of a hydrogen atom by a bromine atom on the benzene ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst or under specific temperature and solvent conditions .
Chemical Reactions Analysis
1-Bromo-4,5-diethoxy-2-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Oxidation Reactions: The ethoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Scientific Research Applications
1-Bromo-4,5-diethoxy-2-nitrobenzene is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: It is used in the development of bioactive compounds and as a probe in biochemical assays.
Medicine: It is explored for its potential use in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-4,5-diethoxy-2-nitrobenzene involves its interaction with various molecular targets and pathways. The bromine and nitro groups play a crucial role in its reactivity and interaction with other molecules. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Ethoxy vs. Methoxy Groups
The ethoxy groups in 1-bromo-4,5-diethoxy-2-nitrobenzene introduce greater steric bulk and slightly reduced electron-donating capacity compared to methoxy (-OCH₃) analogs. For example:
- 1-Bromo-4,5-dimethoxy-2-nitrobenzene (methoxy analog) exhibits a $ ^1\text{H NMR} $ δ 3.94–3.97 ppm for methoxy protons . Ethoxy substituents would split into quartets and triplets (δ ~1.2–1.4 ppm for -CH₃ and δ ~3.4–4.0 ppm for -OCH₂) due to coupling.
- Ethoxy groups may lower reactivity in SNAr reactions compared to methoxy due to increased steric hindrance, though their stronger electron-donating nature could partially offset this effect.
Table 1: Comparison of Methoxy and Ethoxy Derivatives
Halogen Substitution: Bromine vs. Other Halogens
The bromine atom in the target compound contrasts with fluorine, chlorine, or iodine in analogs. For example:
- 1-Fluoro-4,5-dimethoxy-2-nitrobenzene (, Compound 10): Fluorine’s strong electronegativity increases the ring’s electron-withdrawing nature but reduces leaving-group ability compared to bromine.
- 1-Bromo-4,5-dichloro-2-nitrobenzene (): Dichloro substitution enhances toxicity and reactivity due to cumulative electron withdrawal, making it more hazardous than the diethoxy derivative .
Table 2: Halogen Substitution Effects
Nitro Group vs. Non-Nitro Analogs
The nitro group significantly alters electronic properties. For instance:
- 1-Bromo-4,5-dimethoxybenzene (non-nitro analog, ): Lacks the electron-withdrawing nitro group, making it less reactive in SNAr but more amenable to electrophilic substitution .
- 1-Bromo-4,5-diethoxy-2-vinylbenzene (): The vinyl group introduces conjugation, contrasting with the nitro group’s electron-deficient behavior .
Table 3: Nitro vs. Non-Nitro Derivatives
| Compound | Functional Group | Key Reactivity | Application |
|---|---|---|---|
| This compound | -NO₂ | SNAr, Cross-Coupling | Pharmaceuticals |
| 1-Bromo-4,5-dimethoxybenzene | None | Electrophilic Substitution | Intermediates |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
